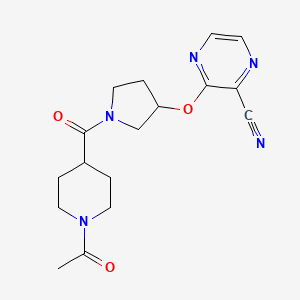

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(1-acetylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12(23)21-7-2-13(3-8-21)17(24)22-9-4-14(11-22)25-16-15(10-18)19-5-6-20-16/h5-6,13-14H,2-4,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJNGIBCNPVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes involving pyrazine and pyrrolidine derivatives.

Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Key Observations:

- Electron-Withdrawing vs.

- Solubility : The 2-ethoxypyridine group in BK67596 may improve aqueous solubility due to its polar ethoxy group, whereas the acetylpiperidine in the target compound balances lipophilicity and hydrogen-bonding capacity .

- Conformational Flexibility : The 5-oxopyrrolidine substituent in 2034201-18-6 introduces a ketone group, likely increasing ring puckering and conformational flexibility, as described by Cremer and Pople’s puckering coordinates .

Pharmacokinetic and Pharmacodynamic Considerations

Table 2: Inferred Pharmacological Properties

Key Observations:

- Metabolic Stability: The acetylpiperidine group in the target compound may offer better metabolic stability compared to dimethylamino substituents, which are prone to rapid N-demethylation .

- Selectivity: Analogs with pyridinylamino substituents (e.g., ’s CHK1 inhibitors) demonstrate that pyrazine-2-carbonitrile derivatives can achieve high kinase selectivity through strategic substitution .

Biological Activity

3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic compound characterized by a complex structure featuring a pyrazine ring, a nitrile group, and an ether linkage to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-(1-acetylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula is , and it possesses several functional groups that contribute to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Weight | 353.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Reactions | Can undergo oxidation, reduction, and substitution |

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those that have a high affinity for nitrogen-containing heterocycles. The compound's pyrrolidine component is known to modulate enzyme activity, which can influence metabolic pathways and cellular functions.

Cellular Effects

The compound has been shown to affect several cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.

- Gene Expression : There is evidence suggesting that it can alter gene expression profiles in various cell types, potentially impacting cellular responses to stimuli.

Study on Antagonistic Properties

A study focused on related piperidine derivatives highlighted the potential of compounds similar to this compound as antagonists for the NK3 receptor. These receptors are implicated in various neurological disorders such as depression and anxiety. The findings suggest that structural modifications could enhance binding affinity and selectivity for these receptors .

Structure–Activity Relationship (SAR)

In another study exploring the SAR of piperidine derivatives, compounds were synthesized and evaluated for their inhibitory activities against specific enzymes like cathepsin K. The results showed that modifications to the piperidine structure significantly impacted biological activity, with some derivatives exhibiting potent inhibitory effects comparable to established drugs .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound Type | Similarities | Unique Features |

|---|---|---|

| Pyrrolopyrazine Derivatives | Share structural motifs and biological activities | Unique combination of functional groups |

| Indole Derivatives | Aromatic structures with diverse activities | Distinct pharmacological profiles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(1-Acetylpiperidine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolidine-3-yl ether intermediate via nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Step 2 : Acetylation of the piperidine ring using acetyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Step 3 : Final coupling of the pyrazine-carbonitrile moiety via a Mitsunobu reaction, requiring azobisisobutyronitrile (AIBN) as a radical initiator .

Q. How can the compound’s structural features be confirmed experimentally?

- Analytical Workflow :

- NMR : and NMR to verify the acetylpiperidine carbonyl (δ ~170 ppm) and pyrazine ring protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 427.18) .

- X-ray Crystallography : If single crystals are obtained, analyze the dihedral angle between the pyrazine and pyrrolidine rings to confirm spatial orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological targets?

- Experimental Design :

- Core Modifications : Synthesize derivatives with variations in the acetylpiperidine (e.g., replacing acetyl with trifluoroacetyl) or pyrazine (e.g., substituting carbonitrile with carboxamide) .

- Assays : Use competitive binding assays (e.g., fluorescence polarization for kinase inhibition) and measure IC values. Cross-validate with molecular docking against homology models of target proteins (e.g., PI3Kγ) .

- Data Interpretation : Correlate substituent electronegativity (Hammett constants) with activity trends. For example, electron-withdrawing groups on the pyrazine ring may enhance binding to ATP pockets .

Q. How should researchers address contradictory data in reaction yields or biological activity?

- Case Example : If yields drop unexpectedly during the Mitsunobu reaction (Step 3):

- Troubleshooting :

- Verify stoichiometry of reagents (e.g., DIAD:TPP ratio = 1:1.2).

- Test alternative solvents (e.g., THF instead of DCM) to improve solubility of intermediates .

- Biological Discrepancies : If IC values vary across assays, confirm assay conditions (e.g., ATP concentration in kinase assays) and purity of the compound batch via HPLC .

Q. What computational methods are recommended to predict metabolic stability and toxicity?

- In Silico Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.